molecular formula C24H20N2O4S2 B2595592 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide CAS No. 941971-50-2

2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide

Cat. No. B2595592
CAS RN: 941971-50-2
M. Wt: 464.55
InChI Key: OBBHBAILRBOXGJ-UHFFFAOYSA-N
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Description

2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MPTA and belongs to the class of thiazole derivatives.

Scientific Research Applications

Chemical Modification and Carcinogenicity Evaluation

Research on thiophene analogues of carcinogens, such as benzidine and 4-aminobiphenyl, involves chemical synthesis and evaluation for potential carcinogenicity. These studies focus on understanding the chemical behavior and biological interactions of structurally modified compounds to assess their safety and potential health risks. The methodologies used in these studies, including synthesis of analogues and evaluation using assays like the Ames test, could be relevant for researching "2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide" to determine its biological activity and safety profile (Ashby et al., 1978).

Advanced Oxidation Processes (AOPs) for Environmental Applications

Studies on the degradation of acetaminophen by AOPs provide insights into chemical reactions and degradation pathways in aquatic environments. These processes are important for removing recalcitrant compounds from water, suggesting that research on "2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide" could explore its environmental stability and potential degradation products, which is critical for assessing environmental impact and safety (Qutob et al., 2022).

DNA Binding and Drug Design

The exploration of minor groove binders, such as Hoechst 33258 and its analogues, for their specificity to DNA sequences, offers a foundation for drug design and therapeutic applications. This research can guide the development of novel compounds with specific DNA-binding capabilities, indicating potential research directions for "2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide" in the context of targeted therapies and diagnostic tools (Issar & Kakkar, 2013).

Pharmacological Applications and Safety

The investigation of biological effects of acetamide, formamide, and their derivatives updates knowledge on the toxicology and pharmacological actions of these compounds. This research is vital for understanding the mechanisms of action, safety, and therapeutic potential of new chemical entities. It suggests a pathway for assessing the pharmacological properties and safety profile of "2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide" in therapeutic applications (Kennedy, 2001).

properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S2/c1-32(28,29)21-13-7-17(8-14-21)15-23(27)26-24-25-22(16-31-24)18-9-11-20(12-10-18)30-19-5-3-2-4-6-19/h2-14,16H,15H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBHBAILRBOXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide

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